molecular formula C11H14N2O3 B14911050 Methyl 3-(6-methylnicotinamido)propanoate

Methyl 3-(6-methylnicotinamido)propanoate

Cat. No.: B14911050
M. Wt: 222.24 g/mol
InChI Key: BKPBKGIMMALGDR-UHFFFAOYSA-N
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Description

Methyl 3-(6-methylnicotinamido)propanoate is an organic compound that belongs to the class of esters It is derived from nicotinic acid, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-methylnicotinamido)propanoate typically involves the esterification of 6-methylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

6-methylnicotinic acid+methanolsulfuric acidMethyl 3-(6-methylnicotinamido)propanoate+water\text{6-methylnicotinic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 6-methylnicotinic acid+methanolsulfuric acid​Methyl 3-(6-methylnicotinamido)propanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-methylnicotinamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The nicotinamido group can be reduced to form amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as ammonia (NH₃) or primary amines can be used under basic conditions.

Major Products Formed

    Oxidation: 6-methylnicotinic acid

    Reduction: 6-methylnicotinamide

    Substitution: Various amides or esters depending on the nucleophile used

Scientific Research Applications

Methyl 3-(6-methylnicotinamido)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular metabolism and as a precursor for coenzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of vitamin B3 deficiency-related conditions.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 3-(6-methylnicotinamido)propanoate involves its conversion to nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺) in the body. These coenzymes play crucial roles in redox reactions, energy metabolism, and cellular signaling pathways. The compound’s effects are mediated through its interaction with various enzymes and receptors involved in these processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl nicotinate
  • Ethyl nicotinate
  • Methyl 3-(nicotinamido)propanoate

Uniqueness

Methyl 3-(6-methylnicotinamido)propanoate is unique due to the presence of the 6-methyl group on the nicotinamido moiety. This structural feature can influence its reactivity, biological activity, and pharmacokinetic properties compared to other similar compounds. The 6-methyl group may enhance its stability and alter its interaction with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 3-[(6-methylpyridine-3-carbonyl)amino]propanoate

InChI

InChI=1S/C11H14N2O3/c1-8-3-4-9(7-13-8)11(15)12-6-5-10(14)16-2/h3-4,7H,5-6H2,1-2H3,(H,12,15)

InChI Key

BKPBKGIMMALGDR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCC(=O)OC

Origin of Product

United States

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